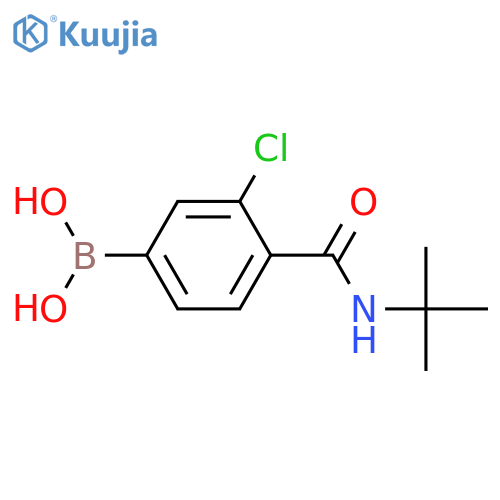

Cas no 850589-46-7 (3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid

- 3-Chloro-4-(tert-butylcarbamoyl)benzeneboronic acid

- [4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid

- 3-Chloro-4-(N-tert-butylcarbamoyl)benzeneboronic acid

- 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid

- Boronic acid,B-[3-chloro-4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-

- OR5818

- AB30732

- AX8236284

- X2462

- B-[3-Chloro-4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid (ACI)

- Boronic acid, [3-chloro-4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- (9CI)

- (4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronicacid

- [3-Chloro-4-(tert-butylcarbamoylcarbonyl)phenyl]boronic acid

- CS-0060979

- DTXSID40657355

- AKOS015848913

- PS-9720

- MFCD07363771

- SCHEMBL4043611

- W18935

- 850589-46-7

-

- MDL: MFCD07363771

- インチ: 1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)

- InChIKey: RFTCLOPBDGFPDR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(Cl)=CC(B(O)O)=CC=1)NC(C)(C)C

計算された属性

- せいみつぶんしりょう: 255.08300

- どういたいしつりょう: 255.0833512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- ゆうかいてん: 130-134

- PSA: 69.56000

- LogP: 0.93900

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D747822-1g |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid |

850589-46-7 | 95% | 1g |

$140 | 2024-06-07 | |

| Matrix Scientific | 095730-1g |

(4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid, 98% |

850589-46-7 | 98% | 1g |

$420.00 | 2023-09-10 | |

| Apollo Scientific | OR5818-250mg |

3-Chloro-4-(N-tert-butylcarbamoyl)benzeneboronic acid |

850589-46-7 | 95% | 250mg |

£52.00 | 2025-02-20 | |

| TRC | C364823-100mg |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid |

850589-46-7 | 100mg |

$ 87.00 | 2023-04-18 | ||

| TRC | C364823-250mg |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid |

850589-46-7 | 250mg |

$ 98.00 | 2023-04-18 | ||

| TRC | C364823-50mg |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid |

850589-46-7 | 50mg |

$ 75.00 | 2023-04-18 | ||

| Alichem | A019112128-5g |

(4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid |

850589-46-7 | 98% | 5g |

$517.32 | 2023-08-31 | |

| Fluorochem | 228722-5g |

4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid |

850589-46-7 | 95% | 5g |

£630.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906758-5g |

[4-(tert-butylcarbamoyl)-3-chloro-phenyl]boronic acid |

850589-46-7 | 98% | 5g |

5,968.80 | 2021-05-17 | |

| Matrix Scientific | 095730-250mg |

(4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid, 98% |

850589-46-7 | 98% | 250mg |

$189.00 | 2023-09-10 |

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid 関連文献

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acidに関する追加情報

Recent Advances in the Application of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid (CAS: 850589-46-7) in Chemical Biology and Pharmaceutical Research

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid (CAS: 850589-46-7) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure combining a boronic acid moiety with a chloro-substituted phenyl ring and a tert-butylcarbamoyl group, has shown promise in various areas, including drug discovery, proteomics, and targeted therapy development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents and as a tool compound for studying biological processes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid as a building block for developing covalent inhibitors targeting serine proteases. The researchers utilized the compound's boronic acid group to form reversible covalent bonds with the active site serine residue, achieving high selectivity and potency. This approach has opened new avenues for designing inhibitors against challenging targets in inflammatory and oncological diseases.

In the field of targeted protein degradation, recent work has explored the use of 850589-46-7 as a warhead in proteolysis-targeting chimeras (PROTACs). The compound's ability to bind specific protein targets while maintaining favorable pharmacokinetic properties makes it particularly valuable for this emerging therapeutic modality. A 2024 Nature Chemical Biology publication reported the successful development of a PROTAC molecule incorporating this boronic acid derivative, showing enhanced degradation efficiency compared to traditional small molecule inhibitors.

The compound's application in diagnostic development has also seen progress. Researchers have recently developed fluorescent probes based on 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid for real-time monitoring of enzymatic activity in live cells. These probes take advantage of the compound's specific binding properties and have been particularly useful in studying protease dynamics in cancer models, as reported in a 2023 ACS Chemical Biology paper.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes for 850589-46-7. A 2024 Organic Process Research & Development article detailed an improved synthetic route that increases yield while reducing environmental impact, addressing previous challenges in large-scale production of this valuable intermediate.

Looking forward, the unique properties of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid continue to inspire innovative applications across multiple domains of biomedical research. Current investigations are exploring its potential in developing next-generation antibiotics, particularly against drug-resistant bacterial strains, where its ability to target bacterial enzymes shows promise. As research progresses, this compound is likely to maintain its position as an important tool in the chemical biology and pharmaceutical research toolkit.

850589-46-7 (3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid) 関連製品

- 2171940-61-5(2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)

- 201608-14-2(Ac-DEVD-AFC)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)

- 2054954-60-6(1H-Pyrazole-5-carboxylic acid, 1-[(2-fluorophenyl)methyl]-3-nitro-, methyl ester)